N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound known for its heterocyclic structure, which integrates a triazole ring and a thienopyrimidine moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and agrochemistry.
This compound falls under the category of heterocyclic compounds, specifically those containing both triazole and thienopyrimidine structures. These classes are significant in medicinal chemistry due to their diverse biological activities.
The synthesis of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multiple synthetic routes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.
The molecular formula for N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is .
| Property | Value |
|---|---|
| Molecular Weight | 332.38 g/mol |
| IUPAC Name | N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide |
| InChI | InChI=1S/C14H16N6O2S/c1-8(2)... |
| Canonical SMILES | CC(C)CC1=NC(=NN1)NC(=O)CN2C=NC3=C(C2=O)SC=C3 |
This structure reveals the complexity of the compound, showcasing its potential for diverse interactions with biological targets.
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can participate in several chemical reactions:
The following reagents are commonly used:
The mechanism of action for N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves:
The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme conditions (e.g., high temperatures or strong oxidizing environments).
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide has various applications in scientific research:
CAS No.: 13474-59-4
CAS No.: 135545-89-0
CAS No.:
CAS No.: 524-06-1